molecular formula C5H9N3O2S B6326433 N,1-dimethyl-1H-Imidazole-4-sulfonamide CAS No. 410545-45-8

N,1-dimethyl-1H-Imidazole-4-sulfonamide

Cat. No. B6326433
Key on ui cas rn: 410545-45-8
M. Wt: 175.21 g/mol
InChI Key: RSVXVVCNLOKYSE-UHFFFAOYSA-N
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Patent
US06921759B2

Procedure details

To a solution of (1-methyl-1H-imidazol-4-yl)sulfonyl chloride (3.14 g, 17.4 mmol) in methylene chloride was added a solution of methylamine (26 mL of a 2M solution in THF, 52 mmol). The resulting mixture was stirred at room temperature for 16 hr. Water (25 mL) was added and the mixture was extracted with methylene chloride (2×100 mL). The combined organic extracts were washed with water (10 mL) and dried (MgSO4). The solvent was evaporated in vacuo to afford the title compound.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([S:7](Cl)(=[O:9])=[O:8])[N:4]=[CH:3]1.[CH3:11][NH2:12].O>C(Cl)Cl.C1COCC1>[CH3:11][NH:12][S:7]([C:5]1[N:4]=[CH:3][N:2]([CH3:1])[CH:6]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
CN1C=NC(=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CNS(=O)(=O)C=1N=CN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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